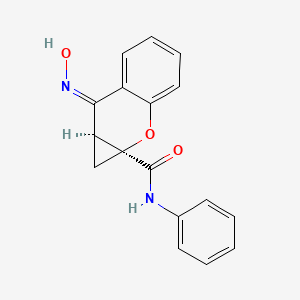
(-)-Phccc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Phccc is a chiral compound known for its unique stereochemistry and significant applications in various fields of science. This compound is particularly interesting due to its enantiomeric purity and its ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Phccc typically involves several steps, starting from readily available precursors. One common method involves the asymmetric hydrogenation of a prochiral substrate using a chiral catalyst. This process ensures the formation of the desired enantiomer with high enantiomeric excess. The reaction conditions often include a hydrogen pressure of 50-100 psi, a temperature range of 25-50°C, and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of chiral catalysts in large-scale production is also optimized to reduce costs and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(-)-Phccc undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace a functional group in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (-)-Phccc is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in the development of chiral catalysts and ligands.
Biology
In biological research, this compound is studied for its interactions with enzymes and receptors. Its stereospecific binding to biological targets makes it a useful tool for understanding enzyme mechanisms and receptor-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological pathways makes it a candidate for drug development, particularly in the treatment of diseases where stereochemistry plays a crucial role.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its chiral nature is exploited in the synthesis of enantiomerically pure compounds, which are essential in various industrial processes.
Mechanism of Action
The mechanism of action of (-)-Phccc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets in a stereospecific manner, leading to changes in their activity. This interaction can modulate various biological pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (-)-Phccc include:
- (+)-Phccc
- (±)-Phccc
- This compound analogs with different substituents
Uniqueness
This compound is unique due to its high enantiomeric purity and its ability to interact with biological systems in a stereospecific manner. This property distinguishes it from its racemic mixture (±)-Phccc and other analogs, making it particularly valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
(1aS,7Z,7aS)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15+/t13-,17-/m0/s1 |
InChI Key |
FPXPIEZPAXSELW-QLYAPRMXSA-N |
Isomeric SMILES |
C1[C@@H]\2[C@]1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B10752977.png)
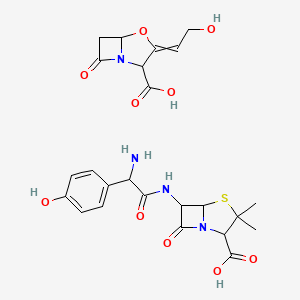
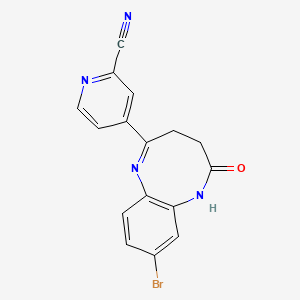
![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)
![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)
![[(1S,2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753034.png)

![[(2R,3R,4R,5R,6S,7S,8R,9S,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753044.png)
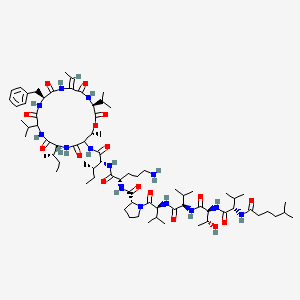
![N-[(4S)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide](/img/structure/B10753065.png)
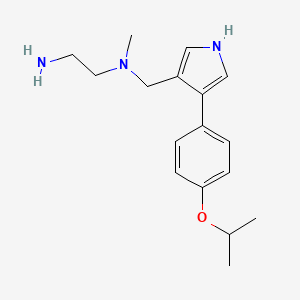
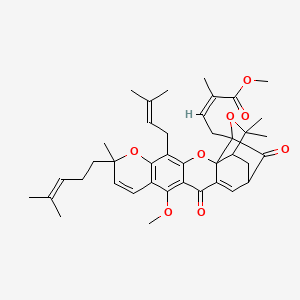
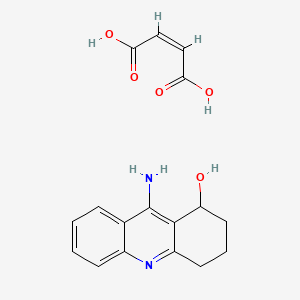
![KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)
